(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and a dihydrofuran-3-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
Ethyl acetoacetate: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a dihydrofuran-3-carboxylate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60404-06-0 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl (5E)-5-(furan-2-ylmethylidene)-2-methyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-16-13(15)11-8(2)18-10(12(11)14)7-9-5-4-6-17-9/h4-7H,3H2,1-2H3/b10-7+ |
InChI Key |
ZMHIWDGGJQNGAF-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(O/C(=C/C2=CC=CO2)/C1=O)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=CC2=CC=CO2)C1=O)C |
Origin of Product |
United States |
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